Fmoc-N-Me-D-Glu-OH
CAS No.:
Cat. No.: VC20435361
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H21NO6 |
---|---|
Molecular Weight | 383.4 g/mol |
IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid |
Standard InChI | InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m1/s1 |
Standard InChI Key | FGKBEQMQAJSEQI-GOSISDBHSA-N |
Isomeric SMILES | CN([C@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Physicochemical Properties
Fmoc-N-Me-D-Glu-OH belongs to the class of N-methylated, Fmoc-protected amino acids. Its molecular formula is C<sub>25</sub>H<sub>29</sub>NO<sub>6</sub>, with a molecular weight of 439.50 g/mol . The compound’s stereochemistry is defined by the D-configuration at the glutamic acid α-carbon, which is critical for its resistance to proteolytic degradation . Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Fmoc-N-Me-D-Glu-OH
The tert-butyl ester (OtBu) at the γ-carboxyl group serves as a temporary protecting group during SPPS, which is later cleaved under acidic conditions . The Fmoc group, removable via piperidine treatment, ensures orthogonal protection strategies during peptide elongation .
Synthesis and Manufacturing
Fmoc-N-Me-D-Glu-OH is synthesized through a multi-step process involving:
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N-Methylation of D-Glutamic Acid: Reductive alkylation or direct methylation introduces the N-methyl group, which restricts rotational freedom and enhances peptide stability .
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Fmoc Protection: The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions .
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tert-Butyl Esterification: The γ-carboxyl group is esterified with tert-butanol to prevent undesired side reactions during peptide coupling .
Critical quality control measures include HPLC purity assessments (>98%) and impurity profiling. Common impurities include:
Applications in Peptide Science
Conformational Control in Peptide Design
The N-methyl group introduces steric hindrance, reducing hydrogen-bonding capacity and minimizing aggregation-prone β-sheet formations. This property is exploited in designing:
Solid-Phase Peptide Synthesis (SPPS)
As a building block, Fmoc-N-Me-D-Glu-OH enables:
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Side-Chain Diversification: The tert-butyl ester allows selective deprotection for conjugation with fluorescent tags or cytotoxic agents .
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Peptide Cyclization: The D-configuration facilitates backbone modifications for macrocyclic peptides .
Table 2: Comparative Analysis of Fmoc-Protected Glutamic Acid Derivatives
Derivative | N-Methylation | Configuration | Key Application |
---|---|---|---|
Fmoc-Glu-OH | No | L | Standard SPPS |
Fmoc-N-Me-L-Glu(OtBu)-OH | Yes | L | Protease-resistant motifs |
Fmoc-N-Me-D-Glu(OtBu)-OH | Yes | D | Enhanced metabolic stability |
Recent Advancements and Future Directions
Recent studies emphasize its role in peptide-drug conjugates (PDCs), where the D-configuration improves tumor-targeting efficiency . Emerging applications include:
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